N-allyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multi-step organic reactionsIndustrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrido[2,3-d]pyrimidine derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents.
Pyrazine derivatives: Compounds like 2,3-dimethyl-5-(1-methylpropyl)pyrazine have similar structural features and may exhibit comparable chemical properties
Properties
Molecular Formula |
C18H24N4O3S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H24N4O3S/c1-6-7-19-13(23)10-26-15-12(8-11(2)3)9-20-16-14(15)17(24)22(5)18(25)21(16)4/h6,9,11H,1,7-8,10H2,2-5H3,(H,19,23) |
InChI Key |
AYRPVCACXQVURU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NCC=C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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